3-aminoindeno[1,2-e][1,2,4]triazin-9-one;hydrate
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Overview
Description
3-aminoindeno[1,2-e][1,2,4]triazin-9-one;hydrate is a heterocyclic compound that features a fused ring system combining indene and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminoindeno[1,2-e][1,2,4]triazin-9-one;hydrate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indene derivatives with triazine precursors in the presence of catalysts and solvents. For example, the reaction of indene-2-carboxylic acid with aminoguanidine under reflux conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-aminoindeno[1,2-e][1,2,4]triazin-9-one;hydrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or microwave irradiation.
Major Products
Scientific Research Applications
3-aminoindeno[1,2-e][1,2,4]triazin-9-one;hydrate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research indicates its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways in disease models.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-aminoindeno[1,2-e][1,2,4]triazin-9-one;hydrate involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific kinases or bind to DNA, thereby affecting cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-6H-indeno[1,2-e][1,2,4]triazolo[4,3-b][1,2,4]triazin-6-one
- 3-amino-1,2,4-triazine
- Indeno[1,2-e][1,2,4]triazine derivatives
Uniqueness
3-aminoindeno[1,2-e][1,2,4]triazin-9-one;hydrate is unique due to its specific fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .
Properties
IUPAC Name |
3-aminoindeno[1,2-e][1,2,4]triazin-9-one;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O.H2O/c11-10-12-7-5-3-1-2-4-6(5)9(15)8(7)13-14-10;/h1-4H,(H2,11,12,14);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNBQBFXKIUOIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)N=NC(=N3)N.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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